2-Iodo-6-methoxypyridin-3-amine
Description
2-Iodo-6-methoxypyridin-3-amine is a halogenated pyridine derivative characterized by an iodine atom at the 2-position, a methoxy group at the 6-position, and an amine group at the 3-position of the pyridine ring. This compound is part of a broader class of substituted pyridines, which are widely studied for their applications in medicinal chemistry, coordination complexes, and organic synthesis. Notably, commercial availability of this compound is restricted, as it is listed as "discontinued" in some catalogs .
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-iodo-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7IN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 |
InChI Key |
ZUALVJBEQHNYMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Halogen Substituent Effects: The iodine atom in this compound contributes to its higher molecular weight (278.04 g/mol) compared to the chloro analog (174.59 g/mol) . In contrast, 6-Chloro-2-iodopyridin-3-amine (MW 282.46 g/mol) combines halogens at adjacent positions, which could influence electronic effects in coordination complexes .
Methoxy Group Positioning :
- The methoxy group at C6 in this compound provides electron-donating resonance effects, stabilizing the pyridine ring. This contrasts with 3-Iodo-4-methoxypyridine, where the methoxy group at C4 alters regioselectivity in substitution reactions .
Methyl vs. Iodo Substitution :
- 6-Methoxy-5-methylpyridin-3-amine (MW 138.17 g/mol) lacks halogenation but includes a methyl group at C5, enhancing lipophilicity compared to the iodine-substituted compound. This methyl derivative is more readily available for scale-up synthesis .
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